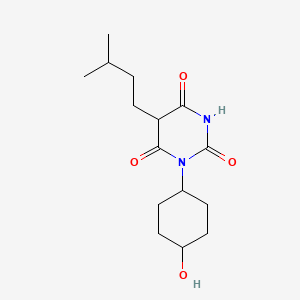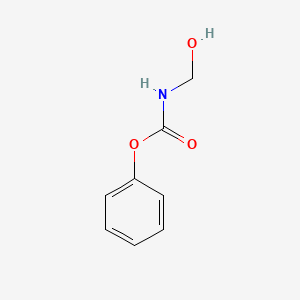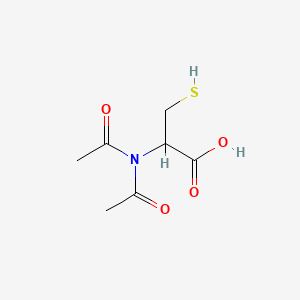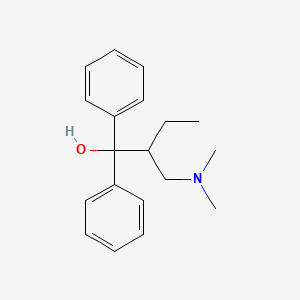
2,5-Dimethyl-1,3,5-hexatriene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1,3,5-hexatriene is an organic compound with the molecular formula C8H12. It is a conjugated triene, meaning it has three alternating double bonds in its structure. This compound is known for its unique chemical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-1,3,5-hexatriene can be synthesized through several methods. One common approach involves the dehydrogenation of 2,5-dimethylhexane. This process typically requires a catalyst, such as palladium on carbon, and is carried out under high temperatures to facilitate the removal of hydrogen atoms .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic dehydrogenation of alkanes. This method is favored due to its efficiency and scalability. The reaction is usually conducted in a continuous flow reactor to ensure a steady supply of the compound .
化学反応の分析
Types of Reactions
2,5-Dimethyl-1,3,5-hexatriene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form alkanes or other saturated compounds.
Substitution: The double bonds in this compound make it susceptible to electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
科学的研究の応用
2,5-Dimethyl-1,3,5-hexatriene is utilized in various scientific research fields:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: The compound is employed in studies related to membrane fluidity and lipid bilayers.
Medicine: Research on drug delivery systems often involves this compound due to its ability to interact with biological membranes.
Industry: It is used in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 2,5-Dimethyl-1,3,5-hexatriene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to changes in the electronic structure of the compound, facilitating various chemical reactions. The pathways involved often include pericyclic reactions, such as cycloaddition, which are highly stereospecific and can be initiated by heat or light .
類似化合物との比較
Similar Compounds
1,3,5-Hexatriene: Similar in structure but lacks the methyl groups at positions 2 and 5.
1,3-Butadiene: A shorter conjugated diene with only two double bonds.
1,3,5,7-Octatetraene: A longer conjugated polyene with four double bonds.
Uniqueness
2,5-Dimethyl-1,3,5-hexatriene is unique due to the presence of methyl groups at positions 2 and 5, which influence its reactivity and stability. These methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other conjugated trienes .
特性
CAS番号 |
4916-63-6 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC名 |
(3E)-2,5-dimethylhexa-1,3,5-triene |
InChI |
InChI=1S/C8H12/c1-7(2)5-6-8(3)4/h5-6H,1,3H2,2,4H3/b6-5+ |
InChIキー |
ZVFFWOKVVPSTAL-AATRIKPKSA-N |
異性体SMILES |
CC(=C)/C=C/C(=C)C |
正規SMILES |
CC(=C)C=CC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


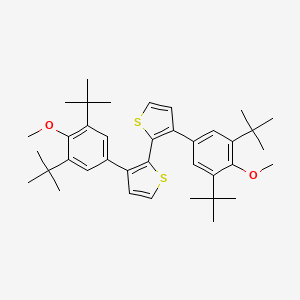

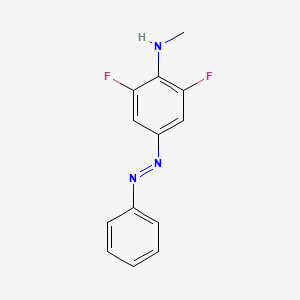
![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
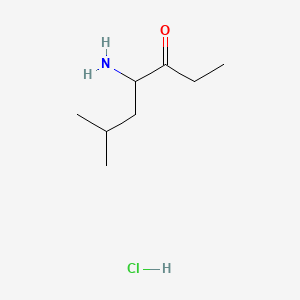
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)
